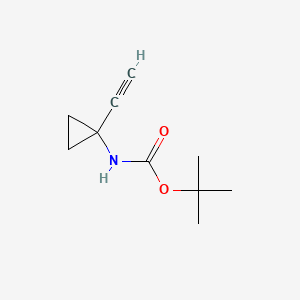

Tert-butyl (1-ethynylcyclopropyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-ethynylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-5-10(6-7-10)11-8(12)13-9(2,3)4/h1H,6-7H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGLHHJMUIIWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501168349 | |

| Record name | Carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268810-09-8 | |

| Record name | Carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268810-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Mechanisms Involving Tert Butyl 1 Ethynylcyclopropyl Carbamate

Reactivity of the tert-Butyl Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, controlled protocols. uky.edu

The removal of the Boc group to liberate the primary amine, 1-ethynylcyclopropan-1-amine, is a critical step in many synthetic sequences. This transformation is most commonly achieved under acidic conditions, but other methods exist that offer orthogonality, allowing for selective deprotection in the presence of other sensitive functional groups. wikipedia.org

The most common method for the deprotection of the Boc group is treatment with a strong acid. uky.edu Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are typically employed. nih.govcapes.gov.brtotal-synthesis.com

The mechanism of acid-mediated Boc deprotection proceeds through several key steps: commonorganicchemistry.com

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.

C-O Bond Cleavage: The protonated carbamate undergoes cleavage of the bond between the oxygen and the tert-butyl group. This step is facilitated by the formation of the stable tert-butyl cation.

Formation of Carbamic Acid: The departure of the tert-butyl cation results in the formation of an unstable carbamic acid intermediate.

Decarboxylation: The carbamic acid readily decomposes, releasing carbon dioxide gas.

Amine Salt Formation: The resulting free amine is protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). commonorganicchemistry.com

The tert-butyl cation generated during the reaction can be quenched by a suitable trapping agent, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com The evolution of CO2 gas is a significant driving force for the reaction. total-synthesis.comresearchgate.net

Table 1: Common Reagents for Acid-Mediated Boc Deprotection

| Reagent | Solvent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Water | Room temperature | nih.govtotal-synthesis.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol (B129727) | Room temperature | nih.govcapes.gov.br |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate | Room temperature | researchgate.net |

While acid-mediated cleavage is prevalent, orthogonal deprotection strategies are crucial in complex syntheses where acid-labile groups must be preserved. wikipedia.org For a molecule like tert-butyl (1-ethynylcyclopropyl)carbamate, the stability of the alkyne group under these alternative conditions is a key consideration.

Basic Conditions: Although less common, the Boc group can be removed under basic conditions, particularly when the nitrogen atom is attached to an electron-withdrawing group. acsgcipr.org Bases such as sodium carbonate or potassium carbonate in methanol can be effective. acsgcipr.orgresearchgate.net This method offers selectivity in the presence of acid-sensitive functionalities. acsgcipr.org The terminal alkyne in this compound is generally stable under these mild basic conditions.

Lewis Acids: Certain Lewis acids can catalyze the cleavage of the Boc group. researchgate.net Reagents like bismuth(III) chloride (BiCl₃) or ferric chloride (FeCl₃) have been used for the selective deprotection of N-Boc groups, sometimes in mixed solvent systems like acetonitrile/water. researchgate.net These methods can be advantageous when other acid-labile groups, such as tert-butyl esters, are present in the molecule. researchgate.net

Thermal Deprotection: In some cases, the Boc group can be removed by simple thermolysis, particularly when attached to specific heterocyclic systems. researchgate.net This method avoids the need for acidic or basic reagents entirely.

Nucleophilic Deprotection: Protocols using nucleophiles like 2-mercaptoethanol (B42355) in the presence of a base have been developed for the cleavage of carbamates. nih.gov This approach is beneficial for substrates sensitive to standard hydrogenolysis or strong acid conditions. nih.gov

The Boc-protected amine can be directly converted into other important nitrogen-containing functional groups, such as ureas and amides, often bypassing the need to isolate the intermediate free amine.

Synthesis of Ureas: Unsymmetrical ureas can be synthesized from Boc-protected amines. One common strategy involves the in-situ generation of an isocyanate from the Boc-carbamate, which is then trapped by an amine. organic-chemistry.org This transformation can be achieved using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. organic-chemistry.org Another approach involves the direct reaction of the Boc-carbamate with an amine in the presence of trimethylaluminum (B3029685) or other aluminum amide complexes. researchgate.net Phenyl carbamates, which can be derived from Boc-carbamates, also react with amines in dimethyl sulfoxide (B87167) (DMSO) to form ureas under mild conditions. google.com

Table 2: Selected Methods for Urea Synthesis from Boc-Carbamates

| Reagent(s) | Key Intermediate | Reaction Conditions | Reference |

|---|---|---|---|

| 2-Chloropyridine, Trifluoromethanesulfonyl Anhydride, Amine | Isocyanate | In situ generation | organic-chemistry.org |

| Trimethylaluminum, Amine | Aluminum Amide Complex | Stoichiometric quantities | researchgate.net |

Synthesis of Amides: A one-pot conversion of tert-butyl carbamates to amides can be accomplished using acyl halide-methanol mixtures. organic-chemistry.org This method involves the deprotection of the Boc group followed by in-situ acylation of the resulting amine, avoiding the isolation of the potentially volatile or unstable 1-ethynylcyclopropan-1-amine. organic-chemistry.org Alternatively, coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with hydroxylbenzotriazole (HOBt) can be used to form an amide bond between the deprotected amine and a carboxylic acid. nih.gov

Deprotection Strategies

Reactions Involving the Ethynyl (B1212043) Moiety

The terminal alkyne of this compound is a versatile functional group that readily participates in a variety of addition and coupling reactions.

The most prominent reaction of the ethynyl group in this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. creative-biolabs.com

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne, such as the one in this compound, and an organic azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov This transformation is in contrast to the uncatalyzed Huisgen cycloaddition, which requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.org

The catalytic cycle of the CuAAC reaction generally involves the following steps: creative-biolabs.com

Formation of a copper(I) acetylide complex from the terminal alkyne and a Cu(I) salt.

Coordination of the azide to the copper acetylide.

Nucleophilic attack of the azide onto the alkyne, leading to a six-membered copper-containing intermediate.

Ring contraction and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

The reaction is typically carried out using a copper(I) source, which can be added directly (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. beilstein-journals.org The reaction conditions are mild, often proceeding at room temperature in a variety of solvents, including water, and are compatible with many functional groups, including the Boc-carbamate. beilstein-journals.org The high reliability and specificity of the CuAAC reaction make this compound a valuable building block for synthesizing complex molecules, including peptidomimetics and drug candidates, by linking it to azide-functionalized scaffolds. nih.govnih.gov

Table 3: Components of a Typical CuAAC Reaction

| Component | Function | Example(s) | Reference(s) |

|---|---|---|---|

| Alkyne Substrate | Provides the alkyne functionality | This compound | nih.govnih.gov |

| Azide Substrate | Provides the azide functionality | Benzyl azide, various organic azides | nih.gov |

| Copper(II) Pre-catalyst | Source of copper | Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | beilstein-journals.org |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium ascorbate | beilstein-journals.org |

| Copper(I) Catalyst | Directly catalyzes the cycloaddition | Copper(I) iodide (CuI) | beilstein-journals.org |

| Ligand (optional) | Stabilizes the Cu(I) oxidation state and accelerates the reaction | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | beilstein-journals.org |

Transformations of the Cyclopropyl (B3062369) Ring

The strained three-membered ring of the cyclopropyl group is prone to ring-opening and rearrangement reactions, particularly under conditions that can stabilize the resulting intermediates.

The cyclopropyl ring in this compound can undergo ring-opening reactions under various conditions, often promoted by Lewis acids or oxidative reagents. Research on related carbamate-protected aminocyclopropanes has demonstrated that oxidative ring-opening can lead to the formation of 1,3-difunctionalized propylamines. epfl.ch This suggests that this compound could be a precursor to synthetically useful 1,3-disubstituted building blocks. A proposed ring-opening of an N-cyclopropylamide in the presence of AlCl₃ proceeds through a Heine-type aziridine (B145994) intermediate. researchgate.netrsc.org

Gold(I)-catalyzed reactions of enynes containing a cyclopropyl group can lead to complex rearrangements. nih.gov These reactions often proceed through a cyclopropyl gold(I) carbene-like intermediate. Subsequent attack by a nucleophile can occur at either the carbene carbon or the cyclopropane (B1198618) ring, leading to a variety of rearranged products. While this compound is not an enyne, the principle of gold-catalyzed activation of the alkyne adjacent to a cyclopropyl ring suggests that similar rearrangements could be possible with appropriate reaction partners.

Mechanistic Investigations of Key Reactions

Sonogashira Coupling: The mechanism is well-understood and involves a catalytic cycle with both palladium and copper. The key steps include oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and a copper(I) salt), and finally reductive elimination to give the coupled product and regenerate the Pd(0) catalyst.

Gold-Catalyzed Reactions: Gold(I) catalysts are carbophilic Lewis acids that activate the alkyne towards nucleophilic attack. In the context of cyclopropyl-containing alkynes, this can lead to the formation of highly reactive cyclopropyl gold(I) carbene intermediates. nih.govnih.gov The fate of this intermediate depends on the reaction conditions and the presence of other reactive species, leading to a diverse array of possible products through various mechanistic pathways, including cyclopropanation, C-H insertion, and rearrangement.

Ring-Opening of N-Acylcyclopropanes: The mechanism of Lewis acid-promoted ring-opening of N-cyclopropylamides has been proposed to involve coordination of the Lewis acid to the carbonyl oxygen, followed by intramolecular attack of the nitrogen atom to form a transient aziridinium (B1262131) ion. researchgate.netrsc.org Subsequent attack by a nucleophile (e.g., a halide from the Lewis acid) at one of the cyclopropyl carbons leads to the ring-opened product. researchgate.netrsc.org

Elucidation of Reaction Pathways

The reaction pathways of this compound are often dictated by the choice of catalyst and reaction conditions, which can selectively activate different parts of the molecule.

Transition Metal-Catalyzed Cyclizations: A significant area of research has been the transition metal-catalyzed intramolecular cyclization of derivatives of this compound. For instance, palladium-catalyzed processes have been explored for the synthesis of functionalized amides through cascade Heck-type cyclization and reductive aminocarbonylation. researchgate.net While not directly using the title compound, these studies on related systems suggest a plausible pathway involving oxidative addition of the palladium catalyst to a tethered aryl halide, followed by intramolecular carbopalladation of the alkyne, and subsequent carbonylative or reductive termination.

Gold and rhodium catalysts are particularly effective in activating the acetylenic bond of similar 1-ethynylcyclopropylamine systems. Gold(I) catalysts, for example, are known to catalyze intramolecular hydroarylation reactions of allenes, which can be conceptually extended to the ethynyl group of our subject molecule. nih.gov These reactions are thought to proceed through a π-activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack by a tethered aryl group. This would lead to the formation of spiro[cyclopropane-1,3'-indoline] (B1354872) derivatives. researchgate.netnih.gov

Rhodium catalysts have been employed in [2+2+2] cycloaddition reactions of diynes with alkynes to form complex polycyclic systems. nih.gov Although direct examples with this compound are not prevalent in the literature, the reactivity profile suggests its potential participation as the alkyne component in such transformations. The mechanism of these cycloadditions generally involves the formation of a rhodacyclopentadiene intermediate, which then undergoes insertion of the third unsaturated partner. nih.gov

A proposed mechanistic pathway for the synthesis of spiro[dihydropyridine-oxindoles] from related starting materials involves the formation of a carbonium ion intermediate after acidic dehydration, which then reacts with an arylamine. Subsequent intramolecular dehydration leads to the final spiro compound. researchgate.net

Click Chemistry: The terminal alkyne functionality in this compound makes it an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would involve the formation of a 1,4-disubstituted 1,2,3-triazole ring, linking the cyclopropylamine (B47189) moiety to another molecule containing an azide group. The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner.

Kinetic and Thermodynamic Considerations

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is a significant thermodynamic driving force in many reactions of this compound. Reactions that lead to the opening of this ring are often thermodynamically favorable. However, the kinetic barrier for such ring-opening reactions can be high, often requiring catalytic activation.

In transition metal-catalyzed reactions, the kinetics are influenced by several factors, including the nature of the metal, the ligands, the solvent, and the temperature. Mechanistic studies on related systems often employ techniques like in-situ NMR and IR spectroscopy, as well as computational methods like Density Functional Theory (DFT), to probe the reaction kinetics and identify rate-determining steps. ethz.chchemistryjournals.netrsc.orgresearchgate.net For instance, in palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-limiting. chemistryjournals.net

The thermodynamics of cycloaddition reactions are generally favorable due to the formation of new sigma bonds, which are stronger than the pi bonds that are broken. For [2+2+2] cycloadditions, the reaction is typically exothermic.

Role of Catalysts and Reagents

The choice of catalyst is crucial in directing the reactivity of this compound.

Palladium Catalysts: Palladium complexes, often in the form of Pd(0) or Pd(II), are widely used in cross-coupling and cyclization reactions. researchgate.netorganic-chemistry.orgresearchgate.netnih.govorganic-chemistry.org In the amidation of aryl halides with tert-butyl carbamate, palladium catalysts in conjunction with specific ligands (e.g., biaryl phosphines) and a base (e.g., Cs2CO3 or sodium tert-butoxide) are essential for achieving high yields. researchgate.netorganic-chemistry.org These catalysts facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Rhodium Catalysts: Rhodium complexes are effective for a variety of transformations, including cycloadditions and C-H activation. nih.govresearchgate.netorganic-chemistry.orgbeilstein-journals.orgclockss.org In [2+2+2] cycloadditions, cationic rhodium(I) complexes are often employed. nih.gov The specific ligands coordinated to the rhodium center can influence the selectivity and efficiency of the reaction. For instance, in the cycloaddition of alkynyl esters and norbornene derivatives, chiral rhodium catalysts have been used to achieve enantioselectivity. researchgate.net Dirhodium(II) complexes have been shown to catalyze the [3+2] cycloaddition of N-arylaminocyclopropanes with alkynes, proceeding through a distonic radical cation intermediate. beilstein-journals.org

Gold Catalysts: Gold(I) complexes have emerged as powerful catalysts for the activation of alkynes towards nucleophilic attack. nih.govnih.gov Their "carbophilic" nature allows for selective activation of the ethynyl group in this compound, facilitating intramolecular hydroarylation or hydroamination reactions to form heterocyclic systems. nih.govnih.gov

Other Reagents: The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under many reaction conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine for further functionalization. The choice of base is also critical in many of these reactions. For instance, in palladium-catalyzed amidations, strong, non-nucleophilic bases like sodium tert-butoxide are often required. organic-chemistry.org In other cases, milder bases like potassium carbonate are sufficient. researchgate.net

Data Tables

Table 1: Key Transformations of this compound and Related Systems

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Palladium-Catalyzed Amidation | Pd(dba)2, Ligand, Base | N-Aryl Carbamates | researchgate.net |

| Rhodium-Catalyzed [2+2+2] Cycloaddition | [Rh(I)] Catalyst | Polycyclic Compounds | nih.gov |

| Gold-Catalyzed Hydroarylation | Au(I) Catalyst | Spiro-heterocycles | nih.gov |

| Dirhodium-Catalyzed [3+2] Cycloaddition | Rh2(OAc)4 | Aminocyclic Compounds | beilstein-journals.org |

| Palladium-Catalyzed Carboxylative Cyclization | Pd(PPh3)2Cl2, CO2, CO | 2-Oxazolones | researchgate.netnih.gov |

Advanced Applications in Chemical Research

Use as a Building Block in Complex Molecule Synthesis

The distinct structural features of tert-butyl (1-ethynylcyclopropyl)carbamate make it an important starting material for a variety of complex molecules. The presence of both a nucleophilic/electrophilic acetylene (B1199291) moiety and a protected primary amine allows for sequential and diverse chemical modifications.

Precursor for Cyclopropylamine (B47189) Derivatives

The 1-aminocyclopropanecarboxylic acid skeleton is a key structural motif in many biologically active compounds and natural products. This compound serves as a valuable precursor for a range of cyclopropylamine derivatives. The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under various reaction conditions, allowing for selective manipulation of the ethynyl (B1212043) group. This group can undergo a variety of transformations, such as Sonogashira coupling, click chemistry, and reduction, to introduce diverse functionalities. Subsequent deprotection of the Boc group under acidic conditions then reveals the primary amine, providing access to a wide array of substituted cyclopropylamines.

A related compound, (S)-tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate, showcases the integration of a cyclopropylamine moiety into a larger molecular framework, highlighting the utility of such building blocks in medicinal chemistry. bldpharm.com

Scaffolding for Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound can act as a versatile scaffold for the synthesis of various heterocyclic systems. The ethynyl group can participate in a range of cycloaddition reactions. For instance, the reaction of terminal alkynes with azides (a Huisgen 1,3-dipolar cycloaddition or "click chemistry") can lead to the formation of triazoles. Similarly, reactions with nitrones or other 1,3-dipoles can yield other five-membered heterocyclic rings. The resulting products, which incorporate the cyclopropylamine moiety, are of interest for their potential biological activities.

The synthesis of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives demonstrates a strategy where a carbamate-protected amino acid derivative is used to construct complex thiazole-containing hydrazones. nih.gov While not a direct use of the title compound, this illustrates the general principle of using such protected bifunctional building blocks in heterocycle synthesis.

Integration into Macrocyclic Architectures

Macrocycles are a class of molecules that have found applications in various fields, including drug discovery and host-guest chemistry. The bifunctional nature of this compound makes it a potential building block for the synthesis of macrocycles. The ethynyl and the protected amine groups can serve as handles for intramolecular or intermolecular reactions to form large ring structures. For example, the ethynyl group could be involved in a ring-closing metathesis reaction or a coupling reaction with another part of a precursor molecule, while the amine, after deprotection, could form an amide or an amine linkage to complete the macrocyclic ring.

Contributions to Method Development in Organic Synthesis

Beyond its use as a building block, this compound and related structures contribute to the development of new synthetic methods and strategies.

Development of Novel Reaction Sequences

The unique reactivity of the strained cyclopropane (B1198618) ring coupled with the versatility of the ethynyl group can be exploited in the development of novel reaction sequences. For example, reactions that involve the opening of the cyclopropane ring can lead to the formation of new and complex structures. The development of such sequences expands the toolbox of synthetic chemists and allows for the construction of molecules that would be difficult to access through traditional methods.

The synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives involves a multi-step sequence including amine protection, reduction of a nitro group, and subsequent amidation, showcasing the strategic use of carbamate (B1207046) protecting groups in synthetic sequences. researchgate.netnih.gov

Strategies for Enabling Challenging Transformations

The introduction of the cyclopropyl (B3062369) group into molecules can be challenging. The use of pre-functionalized building blocks like this compound can simplify this process. By providing the cyclopropylamine moiety in a protected and reactive form, it enables its incorporation into larger molecules through well-established reactions of the ethynyl group. This strategy can be particularly useful in the synthesis of complex target molecules where the direct introduction of a cyclopropylamine group would be problematic due to harsh reaction conditions or functional group incompatibilities.

Exploration in Material Science Applications (Hypothetical)

The inherent properties of this compound make it a promising, albeit largely unexplored, candidate for the development of novel materials. The combination of a rigid cyclopropane core and a polymerizable acetylene unit suggests potential applications as a precursor for specialized polymers and functional materials. Generally, cyclopropylamine derivatives are utilized in the synthesis of specialty polymers and advanced coatings due to the rigidity and strain introduced by the cyclopropane ring, which can lead to materials with exceptional mechanical and thermal properties. longdom.org

The terminal alkyne functionality of this compound presents a handle for various polymerization reactions. One of the most direct hypothetical applications is in the formation of polyacetylene-type polymers. Through mechanisms such as alkyne metathesis, polymers with a backbone of alternating carbon-carbon single and double bonds, decorated with (1-(tert-butoxycarbonylamino)cyclopropyl) side groups, could be synthesized. nih.gov

The bulky tert-butoxycarbonyl (Boc) protecting group would likely influence the polymer's morphology and solubility. Post-polymerization cleavage of the Boc group could yield a polyamine, a class of polymers known for their adhesive properties and potential for further functionalization. organic-chemistry.org The resulting primary amine on the cyclopropyl ring could be used to cross-link polymer chains, creating a thermoset material with potentially high thermal stability and mechanical strength.

Another avenue of exploration is the use of this compound in copolymerization reactions. For instance, it could be copolymerized with other monomers to tailor the properties of the resulting material. The rigid cyclopropane unit would be expected to increase the glass transition temperature (Tg) of the polymer, making it more suitable for high-temperature applications.

Beyond polymerization, the unique electronic and structural features of this compound suggest its potential use in the creation of functional materials. The ethynyl group is a well-known participant in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.org This allows for the precise and efficient attachment of the molecule to surfaces or other molecules. For example, it could be used to modify the surface of a material to alter its hydrophobicity, biocompatibility, or to introduce specific binding sites. Patents have already demonstrated the utility of this compound as a reagent in the synthesis of more complex molecules, such as substituted pyrrolizine compounds, via reactions involving the ethynyl group. google.comgoogle.com

The cyclopropylamine moiety itself is a valuable component in medicinal chemistry and could be incorporated into materials designed for biomedical applications. nih.gov For instance, polymers or surfaces functionalized with this compound (after deprotection of the amine) could exhibit specific interactions with biological targets. The rigid cyclopropane ring can also act as a conformational constraint, which is a useful tool in designing molecules with specific shapes for targeted interactions. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational studies, while not extensively reported for this specific molecule, can provide significant insights into its behavior and reactivity based on the known properties of its constituent functional groups.

The conformational landscape of this compound is primarily dictated by the rotation around the N-C(cyclopropyl) and N-C(carbonyl) bonds. Carbamates are known to exist as a mixture of syn and anti rotamers with respect to the C-N bond. nih.gov While the anti conformer is often slightly more stable due to steric and electrostatic reasons, the energy difference can be small, leading to a mixture of isomers in solution. nih.gov For Boc-protected amino acids, a roughly 50:50 mixture is often observed. nih.gov

A hypothetical conformational energy profile could be calculated to identify the global minimum energy structure and the energy barriers to rotation between different conformers. This information is crucial for understanding how the molecule might interact with other species or how it would pack in a solid state.

| Parameter | Description | Expected Finding |

| Dihedral Angle (C=O)-N-C(cyclo) | Rotation around the carbamate C-N bond | Presence of syn and anti conformers with a small energy difference. nih.gov |

| Dihedral Angle N-C-C≡CH | Rotation of the ethynyl group | Relatively free rotation with a low energy barrier. |

| Bond Angles | Angles within the cyclopropane ring | Approximately 60°, indicative of high ring strain. longdom.org |

Computational methods can be employed to model the reaction pathways of this compound in various chemical transformations. For example, in the context of polymerization via alkyne metathesis, density functional theory (DFT) calculations could be used to investigate the mechanism of catalyst binding and the subsequent steps of the polymerization process. nih.gov Such studies can help in understanding the thermodynamics and kinetics of macrocycle formation versus linear oligomerization. nih.gov

For the CuAAC reaction, computational analysis could elucidate the structure of the transition state and the activation energy, providing insights into the reaction's efficiency. Similarly, the mechanism of Boc group deprotection under different conditions (e.g., acidic or thermal) could be modeled to predict the most favorable reaction pathway and potential side products. organic-chemistry.org

Molecular modeling can predict the reactivity of different sites within the molecule. For instance, the calculation of electrostatic potential maps would likely show the nitrogen and oxygen atoms of the carbamate and the π-system of the alkyne as regions of high electron density, making them susceptible to electrophilic attack. The carbamate group, being an electron-withdrawing group, tames the high reactivity of the amine. chem-station.com

The acidity of the acetylenic proton could also be calculated, which is a key parameter for its participation in reactions requiring a terminal alkyne. Furthermore, the model could predict the regioselectivity and stereoselectivity of reactions involving the cyclopropane ring or the ethynyl group. For example, in addition reactions to the alkyne, the model could predict whether the incoming group would add to the carbon atom closer to or further from the cyclopropane ring.

Ligand Design and Docking Studies (if applicable to a specific target)

The structural motif of a substituted cyclopropane ring is present in various biologically active molecules. The rigidity of the cyclopropyl group can be advantageous in ligand design, as it can help to lock a molecule into a specific conformation required for binding to a biological target. The ethynyl and carbamate functionalities of this compound offer handles for derivatization to explore the chemical space around a target's binding pocket.

Biological and Pharmaceutical Research Applications

Design and Synthesis of Bioactive Analogues

The core structure of tert-butyl (1-ethynylcyclopropyl)carbamate serves as a versatile scaffold for the generation of libraries of novel compounds. Medicinal chemists utilize this scaffold to explore new chemical space and develop analogues of known bioactive molecules with improved pharmacological profiles.

The ethynyl (B1212043) group of this compound is particularly amenable to a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. Triazoles are a well-established class of heterocycles known for their wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.gov

By reacting this compound with a diverse array of organic azides, chemists can rapidly generate a multitude of triazole derivatives. Each derivative incorporates a different substituent, allowing for a systematic exploration of how these changes impact the molecule's biological activity. The carbamate (B1207046) group can also be deprotected to reveal a primary amine, which can then be further functionalized through acylation, alkylation, or other amine-specific reactions, adding another layer of diversity to the synthesized analogues.

Once a library of derivatives is synthesized, structure-activity relationship (SAR) studies are conducted to understand the relationship between the chemical structure of the compounds and their biological activity. These studies are crucial for optimizing lead compounds. For instance, by systematically varying the substituents on the triazole ring formed from the ethynyl group, researchers can identify which groups enhance potency, selectivity, or metabolic stability.

While specific SAR studies on derivatives of this compound are not extensively documented in publicly available literature, the general principles of SAR would apply. For example, if a series of triazole derivatives were synthesized, researchers would assess how factors like the size, electronics (electron-donating or -withdrawing nature), and lipophilicity of the substituent on the triazole ring affect a particular biological target, such as a specific enzyme or receptor. This iterative process of synthesis and biological testing is fundamental to the drug discovery process.

Role as an Intermediate in the Synthesis of Known Bioactive Compounds

In addition to its use as a scaffold for novel compounds, this compound can serve as a crucial intermediate in the total synthesis of complex natural products and other known bioactive molecules.

While the direct use of this compound as a precursor in the synthesis of Jaspine B or Biotin is not explicitly detailed in the available literature, its structural motifs are relevant to the synthesis of natural product analogues. The cyclopropylamine (B47189) moiety is a feature of some bioactive natural products, and the ethynyl group provides a handle for constructing more complex carbon skeletons. The synthesis of analogues of natural products is a common strategy in medicinal chemistry to improve upon the properties of the parent compound.

The carbamate functional group is a common feature in many approved drugs and is often used to improve the physicochemical properties of a molecule. nih.govnih.gov The unique combination of the cyclopropyl (B3062369) ring and the acetylene (B1199291) in this compound makes it a valuable starting material for creating novel pharmaceutical leads. For example, the development of novel heterocyclic compounds is a significant area of research in medicinal chemistry due to their broad spectrum of biological activities. mdpi.com The reactivity of the ethynyl group allows for the construction of various heterocyclic systems.

Evaluation of Biological Activity (of compounds derived from the target compound)

The ultimate goal of synthesizing derivatives from this compound is to identify compounds with promising biological activity. These derivatives are typically screened against a panel of biological targets to assess their potential as therapeutic agents.

Given the prevalence of the 1,2,3-triazole moiety in medicinal chemistry, it is plausible that derivatives of this compound would be evaluated for a range of activities. Research has shown that various 1,2,4-triazole (B32235) derivatives exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netmdpi.comnih.gov For instance, a study on novel tert-butyl carboxamido phenylcarbamate derivatives demonstrated their antimicrobial activity against several bacterial and fungal strains. researchgate.net While this study did not use the exact target compound, it highlights the potential of carbamate-containing structures in this therapeutic area.

The biological evaluation of such compounds would typically involve in vitro assays to determine their potency (e.g., IC50 or EC50 values) against specific enzymes or cell lines. Promising compounds would then be subjected to further preclinical testing to evaluate their efficacy and safety in animal models.

Antimicrobial Activity

The carbamate moiety is a key structural feature in various compounds investigated for antimicrobial properties. Research into derivatives of tert-butyl carbamates has yielded compounds with notable antibacterial efficacy. For instance, a series of new tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives were synthesized and evaluated for their antibacterial activity against several bacterial strains. nih.gov

The study utilized a microdilution broth susceptibility assay to determine the minimum inhibitory concentration (MIC) of these compounds. The results indicated that some of the synthesized derivatives displayed high activity against Escherichia coli, Micrococcus luteus, and Bacillus cereus, with potency comparable to or exceeding that of the control agents. nih.gov The cytotoxicities of these compounds were also assessed using the Artemia salina (brine shrimp) lethality assay, which revealed low toxicity for the most active antibacterial agents. nih.gov

| Compound Class | Test Organisms | Assay Method | Key Finding | Reference |

|---|---|---|---|---|

| tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives | E. coli, M. luteus, B. cereus, P. aeruginosa, S. faecalis | Microdilution Broth Susceptibility | Some derivatives showed high activity against E. coli, M. luteus, and B. cereus with low toxicity. | nih.gov |

Enzyme Inhibition (e.g., β-secretase, acetylcholinesterase)

The carbamate functional group is a well-established pharmacophore for designing enzyme inhibitors, particularly for hydrolases like proteases and esterases. This is because the carbamate group can act as a transition-state analog, carbamoylating a key serine residue in the enzyme's active site to form a more stable covalent intermediate than the natural substrate, thus inhibiting the enzyme's function. mdpi.com

β-secretase (BACE1) Inhibition : β-secretase is a primary therapeutic target for Alzheimer's disease, as it is a key enzyme in the production of amyloid-β (Aβ) peptides. nih.govwikipedia.org The development of small molecule BACE1 inhibitors that can cross the blood-brain barrier is a major goal in medicinal chemistry. nih.gov Structural studies of BACE1 complexed with inhibitors have shown that substituents like a tert-butyl group can effectively occupy specific pockets (such as the S2' pocket) within the enzyme's active site. nih.gov While specific inhibitors derived directly from this compound are not prominently reported, the carbamate and tert-butyl motifs are recognized components in the design of potent BACE1 inhibitors. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibition : AChE inhibitors are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.net Carbamates, such as the drug rivastigmine, are a known class of AChE inhibitors. mdpi.com Research has explored various O-aromatic N,N-disubstituted carbamates and thiocarbamates for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com For example, certain azaxanthone derivatives containing a carbamate moiety have demonstrated selective and potent inhibition of rat cortex AChE, significantly more active than the reference drug physostigmine. researchgate.net The structural elements of this compound provide a foundation for designing novel AChE inhibitors.

Cytotoxic Activity against Cell Lines

Derivatives incorporating the tert-butyl carbamate structure have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The goal of these studies is to identify compounds that can selectively inhibit the growth of malignant cells.

For example, a series of carbamate derivatives of the natural product Melampomagnolide B were synthesized and tested against a panel of sixty human cancer cell lines. nih.gov Several of these compounds exhibited significant growth inhibition, with GI₅₀ values in the nanomolar to low micromolar range against leukemia, melanoma, breast cancer, non-small cell lung cancer, and renal cancer cell lines. nih.gov Similarly, thiazolyl–catechol compounds have been evaluated for cytotoxicity on human pulmonary malignant cells (A549), with some derivatives showing high potency. svaklifesciences.com Other research has focused on tert-butyl 7-alkylidene cephalosporanate sulfones, which were found to induce intracellular generation of nitric oxide, contributing to their cytotoxic effects.

| Compound Class | Cell Lines Tested | Key Findings (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|

| Carbamate derivatives of Melampomagnolide B | CCRF-CEM (Leukemia), MDA-MB-435 (Melanoma), MDA-MB-468 (Breast), HOP-92 (Lung), RXF 393 (Renal) | GI₅₀ values of 460 nM to 1.98 µM in various lines. | nih.gov |

| Thiazolyl–catechol derivatives | A549 (Lung Cancer), BJ (Normal Fibroblasts) | Identified compounds with high potency against A549 and exceptional selectivity over normal cells. | svaklifesciences.com |

| tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives | Artemia salina (Brine Shrimp) | The most active antibacterial compounds showed low toxicity in the brine shrimp lethality assay. | nih.gov |

Other Pharmacological Profiles (e.g., anti-HIV, anticancer, anticonvulsant)

The versatility of the tert-butyl carbamate scaffold allows for its incorporation into molecules with a wide array of pharmacological activities.

Anti-HIV Activity : The carbamate group has been used to create prodrugs of existing antiretroviral agents to improve their pharmacological profiles. A series of 5'-O-carbamate prodrugs of the anti-HIV drug zidovudine (B1683550) (AZT) were synthesized and showed moderate anti-HIV activity in cell culture with reduced toxicity compared to AZT itself. In a different approach, a novel benzamide (B126) derivative containing a tert-butyl group, known as SP-10, was found to inhibit HIV-1 replication at nanomolar concentrations, including against multidrug-resistant strains.

Anticancer Activity : This activity is closely related to the cytotoxic effects discussed previously. The ability of carbamate derivatives of Melampomagnolide B to inhibit the growth of a broad spectrum of cancer cell lines highlights their potential as anticancer agents. nih.gov The mechanism often involves inducing apoptosis (programmed cell death) in cancer cells. nih.gov

Anticonvulsant Activity : Carbamates represent a class of compounds with established anticonvulsant properties. nih.gov Research into novel branched alkyl carbamates identified several candidates with potent efficacy in the maximal electroshock (MES) and pilocarpine-induced status epilepticus models in rats. nih.gov Furthermore, the cyclopropane (B1198618) ring is a feature present in some antiepileptic drugs. nih.gov The combination of the carbamate group and the cyclopropane ring in the core structure of this compound suggests that its derivatives are promising candidates for the development of new anticonvulsant agents. nih.govnih.gov

Investigation of Mechanism of Action (of derived compounds)

Understanding how a compound exerts its pharmacological effect at the molecular and cellular level is crucial for its development as a therapeutic agent.

Molecular Target Identification and Validation

The biological activities of derivatives from the tert-butyl carbamate scaffold are linked to their interaction with specific molecular targets.

Enzyme Inhibition : For acetylcholinesterase inhibitors, the target is the AChE enzyme itself, where the carbamate moiety covalently modifies a serine residue in the active site. mdpi.com For β-secretase inhibitors, the target is the BACE1 enzyme, and inhibition prevents the cleavage of the amyloid precursor protein (APP). wikipedia.org

Anticancer/Cytotoxic Activity : A key molecular target identified for certain anticancer carbamate derivatives is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor complex. nih.gov Inhibition of NF-κB activity down-regulates the expression of anti-apoptotic genes, thereby promoting cancer cell death. nih.gov

Anti-HIV Activity : For the potent anti-HIV agent SP-10, the mechanism does not involve direct inhibition of viral enzymes. Instead, it targets host cell factors, reducing the surface expression of the CD4 receptor and the CCR5 co-receptor, which are necessary for HIV-1 to enter the cell.

Cellular Pathway Modulation

By interacting with their molecular targets, these compounds modulate critical cellular pathways.

Amyloidogenic Pathway : BACE1 inhibitors directly intervene in the amyloidogenic processing pathway of APP. By blocking BACE1, these compounds reduce the generation of Aβ peptides, which are hypothesized to be a primary cause of Alzheimer's disease pathology. wikipedia.org

NF-κB Signaling Pathway : The inhibition of the NF-κB transcription factor by anticancer carbamates represents a modulation of a key pathway involved in inflammation, cell survival, and proliferation. nih.gov Disrupting this pathway in cancer cells makes them more susceptible to apoptosis. nih.gov

Actin Cytoskeleton Dynamics : The anti-HIV compound SP-10 was found to alter the host cell's actin cytoskeleton. It blocked the formation of actin filaments (F-actin) and changed their accumulation near the cell surface, a mechanism that appears to contribute to the inhibition of HIV-1 binding and entry.

Protein-Ligand Interactions

While specific, publicly available research detailing the direct protein-ligand interactions of this compound is limited, the structural motifs present in its derivatives play crucial roles in binding to biological targets. The carbamate group, for instance, is a key structural element in many approved drugs and can participate in drug-target interactions. nih.gov The ability of carbamates to form hydrogen bonds and their conformational stability contribute to their binding affinity and specificity.

Considerations in Drug Discovery and Development (for derived compounds)

The journey of a compound from a chemical building block to a therapeutic agent is fraught with challenges. For derivatives of this compound, several key aspects of drug discovery and development must be carefully considered.

Optimization of Pharmacological Properties

The modification of the core this compound structure is a critical step in optimizing the pharmacological properties of the resulting drug candidates. The carbamate moiety itself offers opportunities for modulation. By varying the substituents on the nitrogen and oxygen atoms of the carbamate, researchers can fine-tune the compound's biological and pharmacokinetic profile, including its stability and ability to cross cell membranes. nih.gov

The tert-butyl group, while often contributing to target affinity, can also be a site of metabolic vulnerability. Strategies to improve metabolic stability may involve replacing the tert-butyl group with bioisosteres that mimic its steric and electronic properties but are less susceptible to enzymatic degradation.

Furthermore, the ethynyl group can be functionalized to introduce different chemical entities that can enhance potency, selectivity, and other desirable pharmacological characteristics. The rigid cyclopropyl scaffold helps in maintaining the optimal orientation of these functional groups for interaction with the target protein.

Prodrug Strategies

Prodrug design is a widely employed strategy to overcome unfavorable physicochemical or pharmacokinetic properties of active pharmaceutical ingredients. Carbamates are frequently used as promoieties to enhance the oral bioavailability of drugs containing amine or hydroxyl groups. nih.gov

A notable example of a carbamate-based prodrug is Bambuterol, which is a bis-dimethyl carbamate prodrug of terbutaline. This design protects the active molecule from first-pass metabolism, leading to a longer duration of action. nih.gov Similarly, carbamate-bridged amino acid prodrugs of cycloicaritin have been shown to improve aqueous solubility and metabolic stability. nih.gov These examples highlight the potential of applying similar prodrug strategies to derivatives of this compound to enhance their drug-like properties. For instance, carbamate ester derivatives have been successfully used as prodrugs to bypass first-pass metabolism and achieve significantly higher plasma concentrations of the parent compound. nih.gov

Interactive Table: Examples of Carbamate Prodrug Strategies

| Prodrug Name | Parent Drug | Therapeutic Application | Key Improvement |

| Bambuterol | Terbutaline | Asthma | Long-acting due to resistance to first-pass metabolism |

| Capecitabine | 5-Fluorouracil | Cancer | Tumor-selective activation |

| Gabapentin enacarbil | Gabapentin | Restless legs syndrome | Increased oral bioavailability |

| Carbamate-bridged amino acid prodrugs of Cycloicaritin | Cycloicaritin | Antitumor (preclinical) | Improved aqueous solubility and metabolic stability |

Bioavailability and Metabolism (of derived compounds)

The bioavailability and metabolic fate of a drug candidate are critical determinants of its clinical success. The carbamate group in derivatives of this compound can influence these properties. Carbamates are generally more stable to hydrolysis than esters, which can lead to improved in vivo stability. nih.gov

However, the metabolism of the tert-butyl group is a significant consideration. Cytochrome P450 enzymes can oxidize the tert-butyl group, leading to rapid clearance and reduced oral bioavailability. The pharmacokinetic properties of carbamate-containing compounds can be complex, with distribution often described by multi-compartment models. nih.gov Studies on carbamate insecticides have shown that they can undergo a significant first-pass effect in the liver, which reduces the amount of active compound reaching systemic circulation. nih.gov

Therefore, during the development of drugs derived from this compound, it is crucial to conduct thorough in vitro and in vivo metabolism studies to identify potential metabolic liabilities and to guide molecular modifications aimed at improving the pharmacokinetic profile.

Interactive Table: Key Pharmacokinetic Considerations for Carbamate Derivatives

| Pharmacokinetic Parameter | Influence of Carbamate Moiety |

| Absorption | Can be enhanced through prodrug strategies. |

| Distribution | Can be influenced by the lipophilicity of the overall molecule; may follow multi-compartment kinetics. nih.gov |

| Metabolism | Generally more stable than esters; however, the tert-butyl group can be a site of oxidation. Subject to first-pass metabolism. nih.gov |

| Excretion | Metabolites are typically excreted renally. |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The growing emphasis on environmentally benign chemical manufacturing necessitates the development of greener and more efficient methods for synthesizing key building blocks like tert-butyl (1-ethynylcyclopropyl)carbamate.

Future synthetic strategies will likely focus on adhering to the principles of green chemistry. This includes the use of less hazardous solvents, minimizing waste generation, and improving atom economy. Research could explore catalytic routes that avoid stoichiometric reagents, potentially using earth-abundant metals. For instance, the development of a one-pot synthesis from readily available starting materials would represent a significant advancement over multi-step procedures that require purification of intermediates. rsc.org The exploration of solvent-free reaction conditions or the use of greener solvent alternatives is another promising avenue. rsc.org

Table 1: Application of Green Chemistry Principles to Carbamate (B1207046) Synthesis

| Green Chemistry Principle | Potential Application in the Synthesis of this compound |

| Prevention | Designing syntheses to minimize waste production. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing non-toxic reagents and solvents. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govscielo.brd-nb.info The synthesis of this compound, particularly if it involves unstable intermediates or highly exothermic reactions, could greatly benefit from this technology. nih.gov A continuous flow process could allow for the in situ generation and immediate consumption of reactive species, minimizing the risks associated with their handling and accumulation. nih.gov This approach could lead to higher yields, improved purity, and a more streamlined manufacturing process, making the compound more accessible for research and development. scielo.br

Exploration of Novel Reactivity Patterns

The distinct functionalities within this compound offer a rich landscape for exploring novel chemical transformations.

The strained nature of the cyclopropane (B1198618) ring, combined with the reactivity of the adjacent alkyne, could lead to unprecedented chemical transformations. Research could focus on reactions that leverage this strain, such as ring-opening reactions to generate new molecular scaffolds. nih.gov The interplay between the carbamate, cyclopropane, and alkyne functionalities might also enable unique intramolecular cyclizations or rearrangements, providing access to complex molecular architectures that are difficult to synthesize by other means. The investigation of cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, involving the ethynyl (B1212043) group could also yield novel heterocyclic systems. numberanalytics.comlibretexts.orglibretexts.org

The development of new catalysts is crucial for unlocking the full synthetic potential of this compound. This includes the discovery of catalysts that can selectively activate specific bonds within the molecule, such as the C-C bonds of the cyclopropane ring or the C-H bond of the terminal alkyne. For instance, transition-metal catalysts could be developed to promote novel cross-coupling reactions or cycloadditions. Furthermore, asymmetric catalysis could be employed to introduce chirality, leading to the synthesis of enantiomerically pure derivatives for biological evaluation.

Expansion into New Biological Applications

The structural motifs present in this compound are found in numerous biologically active compounds, suggesting that this molecule and its derivatives could have significant potential in medicinal chemistry. acs.orgnih.gov The cyclopropyl (B3062369) group can enhance metabolic stability and binding affinity, while the alkyne can serve as a handle for bioconjugation or as a pharmacophore itself. acs.orgalfa-chemistry.com The carbamate group is a common feature in many approved drugs. nih.gov

Future research will likely involve the synthesis of a library of derivatives by modifying the alkyne and the carbamate functionalities. These derivatives could then be screened for a wide range of biological activities. Given the presence of the ethynyl group, these compounds could be explored as potential covalent inhibitors or as building blocks for creating more complex drug candidates through "click chemistry." The incorporation of the 1-aminocyclopropanecarboxylic acid moiety, which can be accessed from this compound, into peptides could also lead to new peptidomimetics with interesting pharmacological properties. researchgate.net There is also potential for this compound and its derivatives to be evaluated for anti-inflammatory, antibacterial, or anti-proliferative activities, as has been seen with other carbamate derivatives. nih.govnih.gov

Untapped Therapeutic Areas

While this compound is a known intermediate in the synthesis of Hepatitis B Virus (HBV) replication inhibitors, its potential extends far beyond this single application. google.comgoogle.comepo.org The cyclopropane ring is a key pharmacophore found in a variety of approved drugs and bioactive natural products. nih.gov Its presence imparts conformational rigidity and metabolic stability, properties that are highly desirable in drug design. The exploration of this carbamate in other therapeutic fields is a promising avenue of research.

Oncology: The cyclopropane motif is present in several anticancer agents. nih.gov The rigidity of the ring can help to orient functional groups in a precise manner to interact with biological targets like enzymes or receptors. The ethynyl group on this compound can serve as a handle for introducing diversity or as a reactive warhead in targeted covalent inhibitors. Research could focus on synthesizing derivatives that target specific kinases or proteins implicated in cancer progression.

Neurodegenerative Diseases: The development of small molecules that can cross the blood-brain barrier and modulate targets within the central nervous system is a significant challenge. The sp³-rich character of the cyclopropane ring in this compound can improve the three-dimensional shape and solubility of drug candidates, potentially enhancing their ability to access CNS targets.

Antiviral Therapies (Beyond HBV): The core structure's success in HBV inhibitors suggests its potential applicability against other viruses. The unique geometry and electronic properties of the ethynylcyclopropylamine scaffold could be exploited to design inhibitors of viral proteases, polymerases, or entry mechanisms for other pathogens.

| Potential Therapeutic Area | Rationale for Exploration | Key Structural Feature |

| Oncology | Cyclopropane is a known pharmacophore in anticancer drugs; potential for targeted covalent inhibitors. nih.gov | Ethynyl group, rigid cyclopropane scaffold |

| Neurodegenerative Diseases | sp³-rich scaffold can improve physicochemical properties for CNS penetration. acs.org | Three-dimensional cyclopropane ring |

| Other Antiviral Agents | Proven scaffold in HBV inhibitors could be adapted for other viral targets. google.comepo.org | Ethynylcyclopropylamine core |

Diagnostic Tools

The chemical functionalities of this compound make it an attractive candidate for the development of novel diagnostic agents and molecular probes. The terminal alkyne is particularly suited for bioorthogonal chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This reaction allows for the efficient and specific covalent linkage of the ethynyl-containing molecule to another molecule bearing an azide (B81097) group under mild, aqueous conditions. google.com This has profound implications for diagnostics:

Molecular Imaging: The compound can be conjugated to reporter molecules such as fluorescent dyes, radioisotopes (for PET or SPECT imaging), or contrast agents (for MRI). The resulting probe could be designed to bind to a specific biological target, allowing for its visualization and quantification in vitro or in vivo.

Target Identification and Validation: By attaching an affinity tag or a photo-crosslinking group to this compound derivatives, researchers can create chemical probes to identify the cellular binding partners of a new drug candidate, helping to elucidate its mechanism of action.

The synthesis of a 1,2,3-triazole from this compound and azidotrimethylsilane (B126382) has been demonstrated, showcasing the feasibility of this click chemistry approach. google.comgoogle.comgoogleapis.com

| Application | Technology | Role of this compound |

| Molecular Imaging | Click Chemistry (CuAAC) | Serves as the "alkyne" handle for conjugation to azide-modified imaging agents (e.g., fluorophores, radioisotopes). |

| Target Identification | Affinity-Based Probes | Acts as the core scaffold for building probes that include a target-binding moiety and a reporter/affinity tag, linked via the ethynyl group. |

Integration with Advanced Technologies

The future of chemical research is increasingly intertwined with computational power and automation. This compound is well-positioned to benefit from these advanced technologies, from its own synthesis to its use in discovering new bioactive molecules.

Artificial Intelligence and Machine Learning in Synthesis Design

The synthesis of complex, three-dimensional molecules like those containing cyclopropane rings can be challenging. Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic organic chemistry by providing tools for retrosynthetic analysis, reaction prediction, and optimization. researchgate.netmdpi.com

Retrosynthetic Planning: AI platforms can analyze the structure of this compound and propose multiple, ranked synthetic pathways from simple starting materials. youtube.comnih.gov These tools learn from vast databases of published chemical reactions to identify the most efficient and high-yielding routes, potentially uncovering novel strategies that a human chemist might overlook. nih.gov

Reaction Outcome Prediction: For chemists using this carbamate as a building block, ML models can predict the most likely products, yields, and optimal reaction conditions (e.g., catalyst, solvent, temperature) for its subsequent transformations. mdpi.com This is particularly valuable when exploring novel derivatizations of the ethynyl or amine functionalities.

| AI/ML Application | Function | Benefit for this compound |

| Retrosynthesis | Proposes and evaluates synthetic routes to a target molecule. mdpi.comyoutube.com | Identifies more efficient or novel methods for its industrial-scale production. |

| Forward Prediction | Predicts products and yields for a given set of reactants and conditions. nih.gov | Optimizes the synthesis of derivative libraries, saving time and resources. |

| Process Optimization | Suggests optimal reaction parameters for higher efficiency. nih.gov | Improves yield and purity for both the compound and its subsequent products. |

High-Throughput Screening and Combinatorial Chemistry

This compound is an ideal scaffold for combinatorial chemistry, a technique used to rapidly generate large libraries of structurally related compounds. researchgate.net Its bifunctional nature—a reactive alkyne and a protected amine—allows for divergent synthesis.

Library Generation: The Boc-protecting group on the amine can be removed under acidic conditions, and the resulting free amine can be acylated, alkylated, or used in other nitrogen-based reactions. researchgate.net Simultaneously or sequentially, the terminal alkyne can be functionalized using a wide array of reactions, most notably click chemistry, Sonogashira coupling, or hydration. This dual functionality allows for the creation of a vast and diverse library of compounds from a single, readily accessible starting material. nih.gov

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, it can be tested for biological activity using HTS. nih.gov This automated process uses robotics to rapidly screen thousands of compounds against a specific biological target (e.g., an enzyme or a cell-based assay). evotec.comyoutube.com HTS can quickly identify "hits"—compounds that show desired activity—from the library. nih.gov These hits then become the starting points for more focused drug discovery efforts.

This combination of combinatorial synthesis using the this compound scaffold and HTS represents a powerful engine for discovering novel lead compounds for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (1-ethynylcyclopropyl)carbamate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of an amine precursor. For cyclopropane-containing analogs, methods such as cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed coupling (e.g., Pd-mediated Sonogashira reactions for ethynyl groups) are applicable . Key steps include:

- Protection : Reacting 1-ethynylcyclopropanamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base like DMAP or triethylamine .

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) to isolate the product. Yields can be improved by optimizing stoichiometry (1.2–1.5 eq Boc₂O) and reaction time (12–24 hrs at 0–25°C) .

- Data Table :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | THF/DCM | 60–75% |

| Base | Triethylamine | 65–80% |

| Temp | 0–25°C | — |

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at –20°C but prone to hydrolysis in humid conditions. Store in sealed, desiccated containers with molecular sieves. Avoid prolonged exposure to light, strong acids/bases, or oxidizing agents . For analogs with ethynyl groups, decomposition via radical pathways may occur; adding radical inhibitors (e.g., BHT) can mitigate this .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity (characteristic δ 0.5–1.5 ppm protons) and Boc group presence (δ 1.4 ppm tert-butyl) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) for exact mass validation (expected [M+H⁺] ~238.18 g/mol) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect hydrolyzed byproducts .

Q. What safety protocols are critical when working with this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Ethynyl groups may pose flammability risks; avoid open flames. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Monitor air quality for volatile byproducts (e.g., CO₂ from Boc deprotection) using gas detectors .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are required. For cyclopropane precursors, use Evans oxazolidinones or Jacobsen epoxidation catalysts to establish stereochemistry . Ethynyl groups can be introduced via enantioselective alkyne transfer reactions with Cu(I)/chiral phosphine complexes . Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

Q. What mechanistic insights explain contradictory reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions in Pd-catalyzed coupling yields (e.g., Sonogashira vs. Suzuki) may arise from steric hindrance from the cyclopropane ring or Boc group. Computational modeling (DFT) suggests that ethynyl-Cp (cyclopropane) orbitals exhibit reduced overlap with Pd centers, slowing oxidative addition . Mitigate this by:

- Using bulky ligands (XPhos) to stabilize Pd intermediates.

- Elevating reaction temps (80–100°C) to overcome kinetic barriers .

Q. How can computational modeling predict degradation pathways of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can model hydrolysis mechanisms. At acidic pH (pH < 3), the Boc group cleaves via protonation of the carbonyl oxygen, while alkaline conditions (pH > 10) promote nucleophilic attack by OH⁻ on the carbamate . Validate predictions with accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What strategies resolve discrepancies in reported biological activity data for analogs of this compound?

- Methodological Answer : Discrepancies often stem from impurity profiles or solvent residues. Employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.